molecular formula C16H20N2S2 B4613107 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B4613107
M. Wt: 304.5 g/mol
InChI Key: ZIBRCESPLRHTBI-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 4-butylaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently treated with thiourea to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The compound’s aromatic rings may also participate in π-π stacking interactions, further influencing its biological activity .

Comparison with Similar Compounds

  • 1-(4-Butylphenyl)-2-(thiophen-2-yl)ethanone
  • 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)guanidine

Comparison: 1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the thiourea group can engage in specific hydrogen bonding interactions that are not possible with urea or guanidine derivatives. Additionally, the presence of the thiophene ring enhances its electronic properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-butylphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S2/c1-2-3-5-13-7-9-14(10-8-13)18-16(19)17-12-15-6-4-11-20-15/h4,6-11H,2-3,5,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBRCESPLRHTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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